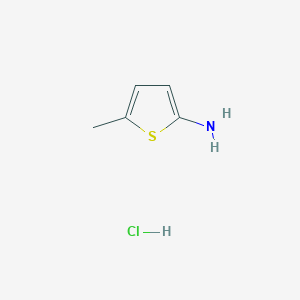

5-Methylthiophen-2-amine hydrochloride

Descripción general

Descripción

5-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors

Mode of Action

It is suggested that similar compounds increase the presence of neurotransmitters in the extraneuronal space, thereby prolonging their action . This could potentially be the case for 5-Methylthiophen-2-amine hydrochloride, but more research is needed to confirm this.

Biochemical Pathways

It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects

Pharmacokinetics

It is known that the compound is a colorless to white crystal powder that is soluble in water and ethanol. This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

A compound with a similar structure, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed anticonvulsant activity in animal models of epilepsy . This suggests that this compound may have similar effects, but more research is needed to confirm this.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c

Análisis Bioquímico

Biochemical Properties

5-Methylthiophen-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, altering their conformation and activity. This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Additionally, this compound can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . For example, this compound can be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can impact gene expression and cellular signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophen-2-amine hydrochloride typically involves the reaction of 5-methylthiophene with ammonia or an amine under specific conditions. One common method includes the use of a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that 5-Methylthiophen-2-amine hydrochloride exhibits biological activity, particularly as a potential antidepressant. Preliminary studies suggest interactions with serotonin receptors, indicating possible therapeutic effects in mood disorders.

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Inhibition Percentage |

|---|---|

| Escherichia coli | 94.5% |

| Pseudomonas aeruginosa | 67.3% |

| Staphylococcus aureus | Moderate activity |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Research

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been found to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it demonstrated significant reductions in cell viability in studies involving cancer cell lines such as AH-13 and L-1210 .

Case Study 1: Antimicrobial Efficacy

A study assessed the antibacterial activity of various derivatives of thiophene compounds, including this compound. The results indicated high levels of inhibition against Gram-negative bacteria, particularly E. coli and Pseudomonas aeruginosa, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. Treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methylthiophene: A closely related compound with similar chemical properties but without the hydrochloride salt.

5-Methylthiophene-2-carboxylic acid: Another derivative of thiophene with different functional groups and applications.

Thiophene-2-amine: A simpler amine derivative of thiophene with distinct chemical behavior.

Uniqueness

5-Methylthiophen-2-amine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .

Actividad Biológica

5-Methylthiophen-2-amine hydrochloride, also known as 2-(aminomethyl)-5-methylthiophene hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structural characteristics, biological interactions, and preliminary research findings.

This compound has the molecular formula C₅H₈ClNS and a molecular weight of 163.67 g/mol. The compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. It typically appears as a white to off-white crystalline solid and is soluble in water and alcohol, making it suitable for various applications in chemical synthesis and biological research.

The synthesis of this compound generally involves several steps:

- Formation of the Thiophene Derivative : The reaction of 5-methylthiophene-2-carbaldehyde with ammonia.

- Reduction : Use of a reducing agent like sodium borohydride to yield the amine.

- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. The presence of the thiophene ring and the amine group suggests potential interactions with various biological targets.

Potential Pharmacological Applications

- Antidepressant Properties : Preliminary studies suggest that this compound may interact with serotonin receptors, indicating potential antidepressant effects.

- Antimicrobial Activity : Its interactions with microbial enzymes are being explored to understand its antimicrobial mechanisms.

- Enzyme Inhibition : The compound's structure allows for exploration as a scaffold for novel enzyme inhibitors, which could lead to the development of new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Thiophenemethylamine | Contains a methyl group on thiophene | Antimicrobial properties |

| 5-Amino-3-methylthiophene | Amino group at position 5 | Potential antidepressant effects |

| 2-Acetyl-5-methylthiophene | Acetyl group at position 2 | Used in organic synthesis |

| 5-Methylthiophen-2-amine HCl | Unique substitution on thiophene ring | Potential antidepressant & antimicrobial properties |

This comparison highlights the unique position of substitution on the thiophene ring in this compound, which influences its biological activity and synthetic utility compared to similar compounds.

Propiedades

IUPAC Name |

5-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILOTHBDLYJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490500 | |

| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-48-1 | |

| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.